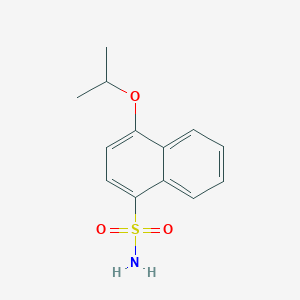

4-(propan-2-yloxy)naphthalene-1-sulfonamide

Description

4-(Propan-2-yloxy)naphthalene-1-sulfonamide (CAS: 1094537-02-6) is a naphthalene sulfonamide derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 4-position of the naphthalene ring and a sulfonamide (-SO₂NH₂) group at the 1-position. With a molecular weight of 265.33 g/mol and a purity of ≥95% (commercially available), this compound is structurally characterized by its fused aromatic system and polar sulfonamide moiety .

Naphthalene sulfonamides are known for their diverse biological activities, particularly in mimicking carboxylate groups in receptor interactions. For example, pyrabactin, a related naphthalene sulfonamide, binds to ABA receptors by positioning its sulfonamide group to form hydrogen bonds, analogous to the carboxylate group of abscisic acid (ABA) .

Properties

IUPAC Name |

4-propan-2-yloxynaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-9(2)17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-9H,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHXFCVNQQZSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(propan-2-yloxy)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with isopropanol in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by the addition of ammonia or an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-(Propan-2-yloxy)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.

Substitution: The sulfonamide group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines . Major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and substituted sulfonamides .

Scientific Research Applications

4-(Propan-2-yloxy)naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the naphthalene ring can interact with hydrophobic regions of proteins, influencing their activity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthalene Ring

Positional Isomerism: 1-Sulfonamide vs. 2-Sulfonamide

- Naphthalene-1-sulfonamide derivatives (e.g., 4-(propan-2-yloxy)naphthalene-1-sulfonamide) exhibit distinct electronic and steric properties compared to naphthalene-2-sulfonamides. Key Difference: 1-sulfonamides may have altered receptor-binding profiles due to steric hindrance from the fused aromatic system.

Substituent Effects at the 4-Position

- 4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide (CAS: 457960-43-9): Molecular Formula: C₁₉H₁₉NO₃S; Molecular Weight: 341.42 g/mol.

- 5-(Dimethylamino)naphthalene-1-sulfonamide derivatives: The dimethylamino (-N(CH₃)₂) group enhances electron density on the naphthalene ring, improving fluorescence properties and solubility in polar solvents .

N-Substituent Variations on the Sulfonamide Group

- Unsubstituted Sulfonamide (-SO₂NH₂) :

- N-Alkyl/Aryl Derivatives: N-(p-Tolyl)naphthalen-2-amine (CAS: 644-16-6): Incorporates a p-tolyl group, increasing hydrophobicity and altering binding kinetics . Macrocyclic Derivatives: Compounds like 5-(Dimethylamino)-N-(8-(4-imino-2-oxo-1,3,5-triazacyclotridecan-1-yl)octyl)naphthalene-1-sulfonamide exhibit enhanced receptor selectivity due to macrocyclic constraints .

Toxicological Considerations

For instance, methylnaphthalenes are associated with respiratory and dermal irritation .

Biological Activity

4-(Propan-2-yloxy)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both a naphthalene ring and a sulfonamide group, exhibits various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure highlights the functional groups that contribute to its biological activity, particularly the sulfonamide moiety which is known for its ability to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of certain enzymes, thereby inhibiting their activity. Additionally, the naphthalene ring may participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. The sulfonamide group is particularly effective against gram-positive bacteria due to its ability to inhibit folate synthesis pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inducing apoptosis in several cancer cell lines, including lung and prostate cancer cells. The underlying mechanisms involve the modulation of apoptotic pathways and cell cycle arrest.

Case Study:

A study conducted on human lung cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| PC3 (Prostate) | 15.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications to the naphthalene ring or sulfonamide group can enhance or diminish its activity. For example, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.